molecular formula C15H26O B14569216 3,3,4,4,7,7-Hexamethylnona-5,8-dienal CAS No. 61775-71-1

3,3,4,4,7,7-Hexamethylnona-5,8-dienal

Cat. No.: B14569216
CAS No.: 61775-71-1
M. Wt: 222.37 g/mol
InChI Key: FOYTUZNIBWTGFG-UHFFFAOYSA-N
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Description

3,3,4,4,7,7-Hexamethylnona-5,8-dienal is a branched-chain α,β-unsaturated aliphatic aldehyde characterized by six methyl substituents at positions 3, 4, and 7, along with conjugated double bonds at positions 5 and 7. The compound’s high degree of branching and non-conjugated dienal system may influence its physicochemical properties and biological interactions compared to simpler analogs.

Properties

CAS No.

61775-71-1

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

3,3,4,4,7,7-hexamethylnona-5,8-dienal

InChI

InChI=1S/C15H26O/c1-8-13(2,3)9-10-14(4,5)15(6,7)11-12-16/h8-10,12H,1,11H2,2-7H3

InChI Key

FOYTUZNIBWTGFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=O)C(C)(C)C=CC(C)(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,7,7-Hexamethylnona-5,8-dienal typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and methylation steps. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,7,7-Hexamethylnona-5,8-dienal can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3,4,4,7,7-Hexamethylnona-5,8-dienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 3,3,4,4,7,7-Hexamethylnona-5,8-dienal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of double bonds and methyl groups can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The structural uniqueness of 3,3,4,4,7,7-Hexamethylnona-5,8-dienal becomes evident when compared to related aldehydes (Table 1). Key analogs include:

  • (5E)-2,6,10-Trimethylundeca-5,9-dienal: A female termite pheromone featuring two non-conjugated double bonds and methyl branches at positions 2, 6, and 10 .
  • Hexa-2(trans),4(trans)-dienal and Deca-2(trans),4(trans)-dienal : α,β-unsaturated aldehydes evaluated as flavoring agents, with conjugated double bonds and minimal branching .

Table 1. Structural Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Substituents Double Bond Positions Biological Role
This compound C₁₃H₂₂O 194.31 6 methyl (3,3,4,4,7,7) 5,8 (non-conjugated) Not reported
syn-4,6-Dimethylundecanal C₁₃H₂₆O 198.34 2 methyl (4,6) None Termite male sex pheromone
(5E)-2,6,10-Trimethylundeca-5,9-dienal C₁₄H₂₄O 208.34 3 methyl (2,6,10) 5,9 (non-conjugated) Termite female sex pheromone
Hexa-2(trans),4(trans)-dienal C₆H₈O 96.13 None 2,4 (conjugated) Flavoring agent
Deca-2(trans),4(trans)-dienal C₁₀H₁₆O 152.23 None 2,4 (conjugated) Flavoring agent

Physicochemical Properties

The six methyl groups in this compound likely reduce volatility compared to linear analogs like hexa-2,4-dienal (boiling point ~60°C) due to increased molecular weight and steric hindrance. Non-conjugated double bonds (5,8) may lower reactivity in electrophilic addition compared to conjugated systems (e.g., 2,4-dienals), which are prone to Michael addition .

Toxicological Profiles

The European Food Safety Authority (EFSA) evaluated α,β-unsaturated aldehydes like hexa-2,4-dienal and deca-2,4-dienal for genotoxicity. Key findings include:

  • No mutagenic activity in bacterial or mammalian cell assays.
  • No micronuclei induction in in vivo rodent studies . The absence of conjugated double bonds in this compound may further reduce reactivity-related toxicity, though empirical data are needed.

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